Thioxanthone
Overview
Description
Synthesis Analysis
Thioxanthone is traditionally synthesized through several pathways, including from methyl thiosalicylate, benzophenone, diarylthioether, or diarylthioester intermediates. Recent advancements have led to more efficient and cleaner synthetic methodologies, especially for applications in photochemistry. Notably, one synthesis approach involves concise methods starting from methyl thiosalicylate, allowing for the efficient catalysis of intramolecular [2+2] photocycloaddition reactions under visible light (Alonso & Bach, 2014).
Molecular Structure Analysis
The molecular structure of this compound contributes to its unique photochemical properties. It exhibits significant absorption in the visible light region, which enables its use in various photocatalytic and photopolymerization processes. The structure's ability to facilitate energy transfer is crucial for its function as an organocatalyst in enantioselective photocycloaddition reactions.
Chemical Reactions and Properties
This compound's chemical reactivity is highlighted by its role in photocatalysis. It acts as a photoinitiator in free radical polymerization processes, even in the presence of oxygen, which is facilitated by its molecular structure enabling efficient energy transfer mechanisms. This property is utilized in the development of new photopolymerizable materials and in enhancing the efficiency of existing photocatalytic systems (Balta et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as its absorption characteristics in the visible light spectrum, are fundamental to its applications in photochemistry. These properties allow this compound to function effectively as a photoinitiator and photocatalyst, enabling the polymerization of various monomers under visible light and in the presence of oxygen.
Chemical Properties Analysis
This compound's chemical properties, particularly its photoreactivity and ability to initiate polymerization reactions, make it a valuable component in the synthesis of photopolymerizable materials. Its role in the development of photoinitiating systems for free radical polymerization showcases its potential in creating innovative materials and technologies for various industrial applications.
Scientific Research Applications
Synthesis and Biological Applications : Thioxanthones are synthesized through various intermediates and have shown promising applications in chemotherapy. The first therapeutic application was Miracil D in 1945, used as an antischistosomal agent. Recent developments include derivatives like SR271425, which demonstrate excellent preclinical antitumor efficacy (Paiva, Pinto, & Sousa, 2013).
Anticancer and Radiotherapy Agents : Polymer-incorporated thioxanthone derivatives show potential as anticancer and radiotherapy agents due to properties like water solubility, radiosensitizing effect, and anticancer activity (Yılmaz, Guler, Barlas, Timur, & Yagcı, 2016).
Antiproliferative Action Against Tumor Cells : this compound derivatives have been shown to inhibit the proliferation of human tumor cells, with compounds like SW 33377 exhibiting significant in vitro activity and leading to clinical trials (Izbicka, Lawrence, Davidson, Rake, & Von Hoff, 1998).
Preclinical Efficacy Against Solid Tumors : this compound derivative SR271425 has demonstrated high activity against various solid tumors in preclinical testing, suggesting its potential for clinical trials (Corbett et al., 2004).
Phase I Clinical Trials : SR271425 has undergone phase I clinical trials to determine its safety and efficacy in patients with refractory solid tumors, showing promise as a novel cytotoxic DNA-interacting agent (Lockhart et al., 2009).
Photochemical and Photophysical Applications : this compound's unique photochemical and photophysical properties have been extensively studied, contributing to a better understanding of its triplet state photochemistry (Pandey & Umapathy, 2011).
Binding with ct-DNA : Studies on this compound derivatives like 2-thioxanthone acetic acid have shown significant binding interactions with ct-DNA, indicating potential therapeutic applications (Ataci, Ozçelik, & Arsu, 2018).
Photocatalytic Applications : Thioxanthones serve as efficient photocatalysts in photopolymerizations and have been used in the development of high-performance photoinitiating systems (Dadashi-Silab, Aydogan, & Yagcı, 2015).
Mechanism of Action
Target of Action
Thioxanthen-9-one is primarily used as a photocatalyst in organic reactions . It plays a unique role in photochemistry due to its high triplet energy and relatively long triplet lifetime . It also has the ability to participate successfully in merger reactions with metal complexes .
Mode of Action
It is known that some members of this family of compounds preferentially inhibit dna synthesis and mammalian topoisomerase type ii . During such processes, Thioxanthen-9-ones are believed to undergo reduction into thioxanthenes . In photochemical reactions, Thioxanthen-9-one acts as a mediator, initiating polymerization of vinyl monomers .
Biochemical Pathways
Thioxanthen-9-one is involved in a variety of biochemical pathways, particularly in the synthesis of xanthones and azaxanthones . These compounds are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities . Thioxanthen-9-one’s high versatility in encompassing different mechanisms of action has moved its employment from traditional use to novel and more challenging organic transformations .
Pharmacokinetics
It is known that the compound has excellent solubility due to its chemical structure . This property is crucial for its bioavailability and efficacy in various applications.
Result of Action
The result of Thioxanthen-9-one’s action is highly dependent on its application. In organic reactions, it can significantly accelerate cross-coupling, providing a diverse range of diarylamines in good yields . In medicinal chemistry, Thioxanthen-9-one derivatives have shown promising results as antischistosomal and anticancer agents .
Action Environment
The action, efficacy, and stability of Thioxanthen-9-one can be influenced by various environmental factors. For instance, its use as a photocatalyst in organic reactions requires specific light conditions . Moreover, the compound’s release to the environment is expected to be low, suggesting primarily reactive uses in industrial and professional settings .
Safety and Hazards
Future Directions
Thioxanthone has been recognized by the organic chemistry community as an important part of photochemistry and catalysis . It has been employed in numerous examples of photochemical reactions, where it is employed as a mediator and more specifically in polymerisation reactions, and organic transformations .
Biochemical Analysis
Biochemical Properties
Thioxanthen-9-one has been recognized for its role in biochemical reactions, particularly in photochemistry . It has the ability to participate successfully in merger reactions with metal complexes . Thioxanthen-9-one is also known to be involved in the reduction of different thioxanthen-9-ones .
Cellular Effects
The cellular effects of Thioxanthen-9-one are primarily observed in its role as a powerful photocatalyst for organic reactions . It is employed as a mediator in polymerisation reactions and organic transformations . Detailed studies on its effects on various types of cells and cellular processes are still limited.
Molecular Mechanism
Thioxanthen-9-one exerts its effects at the molecular level through its unique photophysical properties . In photochemistry, Thioxanthen-9-one is excited to triplet states by absorbing energy from two photons, in combination . This leads to various photochemical reactions where Thioxanthen-9-one is employed as a mediator .
Temporal Effects in Laboratory Settings
The photophysical and photochemical behaviors of Thioxanthen-9-one in different solvents have been studied using nanosecond transient absorption spectroscopy . Over time, unique absorption of the triplet state of Thioxanthen-9-one is observed, which involves two components, 3nπ* and 3ππ* states .
Metabolic Pathways
Thioxanthen-9-one is involved in the biodesulfurization pathway, a microbial metabolic process that cleaves carbon-sulfur (C-S) bonds of thiophenic compounds
properties
IUPAC Name |
thioxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHRIQCWCFGUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060082 | |
Record name | Thioxanthen-9-one | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Thioxanthone | |
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Vapor Pressure |
0.0000135 [mmHg] | |
Record name | Thioxanthone | |
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CAS RN |
492-22-8 | |
Record name | Thioxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thioxanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492228 | |
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Record name | Thioxanthen-9-one | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54677 | |
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Record name | Thioxanthen-9-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9H-Thioxanthen-9-one | |
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Record name | Thioxanthen-9-one | |
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Record name | Thioxanthen-9-one | |
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Record name | THIOXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOK1SAC304 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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